1-(Cyclopentylacetyl)piperazine
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Overview
Description
1-(Cyclopentylacetyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a cyclopentylacetyl group
Mechanism of Action
Target of Action
1-(Cyclopentylacetyl)piperazine is a derivative of piperazine, a compound that has been found to have a wide range of biological and pharmaceutical activity . Piperazine is known to act as a GABA receptor agonist , suggesting that this compound may also interact with GABA receptors. These receptors play a crucial role in the nervous system, regulating the transmission of signals between neurons.
Mode of Action
Given its structural similarity to piperazine, it is plausible that it may also bind directly and selectively to muscle membrane gaba receptors . This binding could cause hyperpolarization of nerve endings, resulting in changes in neuronal activity.
Biochemical Pathways
Piperazine and its derivatives are known to interact with several neurotransmitter systems in the central nervous system . This suggests that this compound could potentially influence a variety of biochemical pathways, leading to diverse pharmacological effects.
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine derivatives can improve their pharmacological and pharmacokinetic profiles . These nitrogen atoms can serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
Given its structural similarity to piperazine, it is plausible that it may have similar effects, such as causing changes in neuronal activity through its interaction with gaba receptors .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with a variety of enzymes and proteins . The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative and the biomolecules it interacts with.
Cellular Effects
For example, some piperazine compounds have demonstrated cytotoxic effects on cancer cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperazine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-(Cyclopentylacetyl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials .
Chemical Reactions Analysis
1-(Cyclopentylacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be functionalized at the nitrogen atoms or carbon atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or platinum.
Scientific Research Applications
1-(Cyclopentylacetyl)piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Cyclopentylacetyl)piperazine can be compared to other piperazine derivatives, such as:
Imatinib: Used in cancer treatment, it contains a piperazine ring that enhances its pharmacokinetic properties.
Trimetazidine: Used in the treatment of angina, it contains a piperazine moiety that contributes to its therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
2-cyclopentyl-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13/h10,12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOVQCICLIJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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